molecular formula C15H14N2O2 B5685366 2-acetamido-N-phenylbenzamide

2-acetamido-N-phenylbenzamide

Cat. No.: B5685366
M. Wt: 254.28 g/mol
InChI Key: NEHCFGBSQGPKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N-phenylbenzamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes an acetamido group attached to a phenylbenzamide core. This compound has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-phenylbenzamide typically involves the reaction of 2-aminobenzamide with acetic anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-aminobenzamide+acetic anhydrideThis compound+acetic acid\text{2-aminobenzamide} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-aminobenzamide+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, N-arylation with phenylboronic acid yields N-phenyl-2-acetamido-N-phenylbenzamide .

Scientific Research Applications

2-acetamido-N-phenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetamido-N-phenylbenzamide involves its interaction with specific molecular targets. It selectively activates human LGR7/RXFP1-mediated cAMP induction via allosteric interaction with the ECL3 region . This activation does not compete with ECL2-mediated relaxin binding, making it a unique modulator of the relaxin receptor pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-acetamido-N-phenylbenzamide is unique due to its selective activation of the relaxin receptor without competing with other binding sites. This property makes it a valuable tool in studying the relaxin receptor pathway and its potential therapeutic applications.

Properties

IUPAC Name

2-acetamido-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11(18)16-14-10-6-5-9-13(14)15(19)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHCFGBSQGPKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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